17-Hydroxypregnenolone sulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

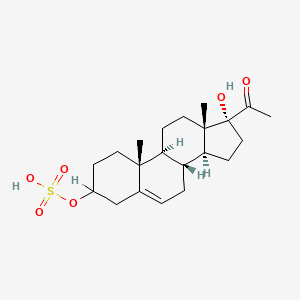

17-Hydroxypregnenolone sulfate belongs to the class of organic compounds known as sulfated steroids. These are sterol lipids containing a sulfate group attached to the steroid skeleton. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, this compound is primarily located in the cytoplasm and membrane (predicted from logP).

Wissenschaftliche Forschungsanwendungen

Endocrine Function and Disorders

Congenital Adrenal Hyperplasia

17-PregS is notably elevated in patients with congenital adrenal hyperplasia due to 21-hydroxylase deficiency, a condition that disrupts steroid hormone synthesis. Studies have shown that serum concentrations of 17-PregS can serve as biomarkers for assessing adrenal function and monitoring treatment efficacy in affected individuals. In untreated patients, both 17-hydroxypregnenolone and its sulfate form are significantly increased, indicating their role in adrenal steroid production and potential diagnostic utility .

Pregnancy Monitoring

The levels of 17-PregS fluctuate during pregnancy, reaching a minimum in the third month and peaking in the eighth month. This pattern suggests that 17-PregS may be involved in fetal development and maternal adaptations during gestation. Its measurement can help identify enzymatic deficiencies or dysfunctions related to adrenal hormone production during pregnancy .

Metabolic Studies

Polycystic Ovary Syndrome (PCOS)

Research has indicated a correlation between 17-PregS levels and metabolic parameters in women with PCOS. In hyperandrogenemic patients, higher levels of 17-PregS were associated with insulin resistance and other metabolic disturbances. Conversely, normoandrogenemic patients showed different correlations, highlighting the compound's potential role as a biomarker for metabolic health in this population .

Research Methodologies

Analytical Techniques

The determination of 17-PregS concentrations is typically performed using advanced analytical methods such as radioimmunoassay and mass spectrometry. These techniques allow for precise measurement and have been crucial in various studies assessing hormonal profiles in clinical populations .

Case Studies

| Study | Population | Findings | Implications |

|---|---|---|---|

| Study on Congenital Adrenal Hyperplasia | Patients with 21-hydroxylase deficiency | Elevated levels of 17-PregS correlated with disease severity | Supports the use of 17-PregS as a diagnostic marker |

| PCOS Cohort Study | Women with varying androgen levels | Correlations between 17-PregS levels and insulin sensitivity | Suggests potential for targeted therapies based on hormonal profiles |

| Pregnancy Study | Pregnant women across trimesters | Fluctuating levels of 17-PregS throughout gestation | Indicates importance in monitoring fetal development |

Eigenschaften

CAS-Nummer |

28901-70-4 |

|---|---|

Molekularformel |

C21H32O6S |

Molekulargewicht |

412.5 g/mol |

IUPAC-Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate |

InChI |

InChI=1S/C21H32O6S/c1-13(22)21(23)11-8-18-16-5-4-14-12-15(27-28(24,25)26)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,15-18,23H,5-12H2,1-3H3,(H,24,25,26)/t15?,16-,17+,18+,19+,20+,21+/m1/s1 |

InChI-Schlüssel |

OMOKWYAQVYBHMG-QUPIPBJSSA-N |

SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C)O |

Isomerische SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)OS(=O)(=O)O)C)C)O |

Kanonische SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C)O |

Key on ui other cas no. |

28901-70-4 2477-77-2 |

Physikalische Beschreibung |

Solid |

Synonyme |

17 alpha-hydroxypregnenolone sulfate 17-hydroxypregnenolone 3-sulfate 17-hydroxypregnenolone sulfate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.